molecular formula C16H8Cl2 B1218827 1,3-Dichloropyrene CAS No. 89315-20-8

1,3-Dichloropyrene

Cat. No.: B1218827
CAS No.: 89315-20-8
M. Wt: 271.1 g/mol
InChI Key: XYLXEWWJLMKRCG-UHFFFAOYSA-N
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Description

1,3-Dichloropyrene is a polychlorinated aromatic hydrocarbon with the molecular formula C16H8Cl2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where two chlorine atoms are substituted at the 1 and 3 positions of the pyrene ring. This compound is primarily used in research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 3 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over pyrene in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of pyrene or partially reduced intermediates.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include 1,3-dihydroxypyrene, 1,3-diaminopyrene, and 1,3-dithiopyrene.

    Oxidation Reactions: Products include pyrenequinone and other oxygenated derivatives.

    Reduction Reactions: Products include pyrene and partially reduced intermediates.

Scientific Research Applications

1,3-Dichloropyrene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other chlorinated aromatic compounds and as a model compound for studying the effects of chlorination on aromatic hydrocarbons.

    Biology: It is used in studies related to the environmental impact of polychlorinated aromatic hydrocarbons and their interactions with biological systems.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and understanding its toxicological effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-dichloropyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved include oxidative stress response and apoptosis.

Comparison with Similar Compounds

    1,3-Dichloropropene: An organochlorine compound used as a pesticide.

    1,3-Dichlorobenzene: A chlorinated aromatic hydrocarbon used in the production of dyes and resins.

    1,3-Dichloronaphthalene: A chlorinated derivative of naphthalene used in chemical research.

Comparison: 1,3-Dichloropyrene is unique due to its polycyclic aromatic structure, which imparts different chemical and physical properties compared to other similar compounds. Its higher molecular weight and aromaticity make it more stable and less volatile. Additionally, its ability to intercalate into DNA and generate reactive oxygen species distinguishes it from other chlorinated hydrocarbons.

Properties

IUPAC Name

1,3-dichloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXEWWJLMKRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237612
Record name 1,3-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-20-8
Record name 1,3-Dichloropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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